

"Warangalone CAS number and molecular formula"

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Compound of Interest

Compound Name: Warangalone

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Warangalone: A Technical Guide

CAS Number: 4449-55-2^[1] Molecular Formula: C₂₅H₂₄O₅^[1]

Abstract

Warangalone is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on **Warangalone**, including its chemical identity, biological activities, and underlying mechanisms of action. Detailed experimental methodologies and data are presented to support its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Warangalone is a complex organic molecule with a molecular weight of 404.46 g/mol . Its structure features a characteristic isoflavone core with a prenyl group substitution.

Property	Value	Source
CAS Number	4449-55-2	[1]
Molecular Formula	C25H24O5	[1]
Molecular Weight	404.46 g/mol	
Synonyms	Scandenolone	

Biological Activities and Quantitative Data

Warangalone exhibits a range of biological activities, including protein kinase inhibition, anti-inflammatory, antibacterial, and pro-apoptotic effects. The following tables summarize the key quantitative data associated with these activities.

Protein Kinase A (PKA) Inhibition

Warangalone is a potent and selective inhibitor of the catalytic subunit of cAMP-dependent protein kinase (PKA).[1] The inhibition is non-competitive with respect to both ATP and the peptide substrate.[1]

Target	IC50	Inhibition Type	Source
Rat Liver PKA (catalytic subunit)	3.5 μ M	Non-competitive	[1]

Anti-inflammatory Activity

Warangalone has demonstrated significant anti-inflammatory properties in preclinical models.

Assay	Model	Effect	Source
Phospholipase A2-induced paw edema	Mice	Marked effectiveness	
12-O-tetradecanoylphorbol-13-acetate-induced ear edema	Mice	Marked effectiveness	

Antibacterial Activity

Warangalone has shown efficacy against various bacterial strains.

Bacterial Strain	MIC (Minimum Inhibitory Concentration)	Source
Mycobacterium smegmatis	< 1 µg/mL	

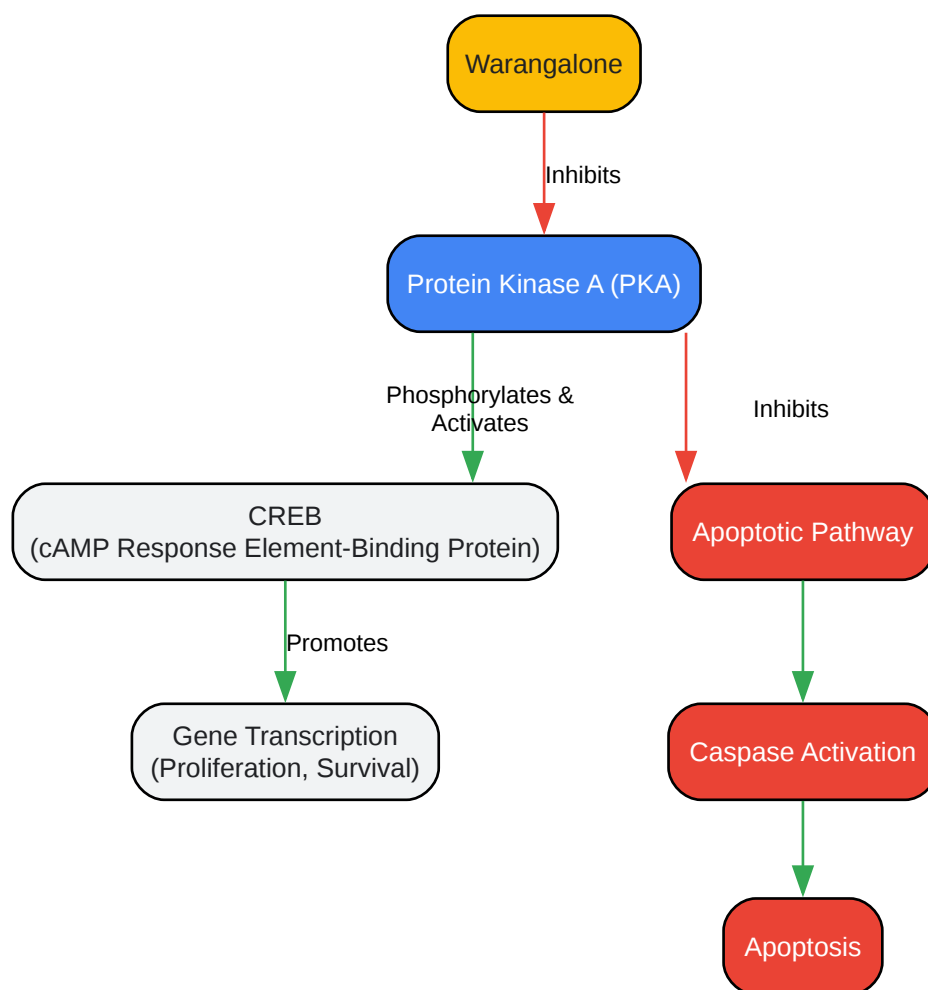
Cytotoxicity and Pro-apoptotic Activity

Warangalone induces apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60) and HeLa cells.

Cell Line	Activity	Concentration/IC50	Time	Source
HL-60	Cytotoxicity	IC50 of 4.1 µg/mL	48 h	
HeLa	Apoptosis Induction	Not specified	24h, 48h	[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for **Warangalone**'s biological effects is believed to be its inhibition of PKA. By inhibiting PKA, **Warangalone** can modulate downstream signaling cascades that are involved in cell proliferation, inflammation, and apoptosis.



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Caption: Proposed signaling pathway of **Warangalone**.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of **Warangalone**.

Protein Kinase A (PKA) Inhibition Assay

The inhibitory effect of **Warangalone** on PKA activity can be determined using a FRET-based sensor in a plate reader format.

Principle: A genetically encoded FRET (Förster Resonance Energy Transfer) sensor for PKA activity is used. Phosphorylation of the sensor by PKA leads to a conformational change that

alters the FRET efficiency, which can be measured ratiometrically.

Procedure Outline:

- Reagent Preparation:
 - Purified FRET-based PKA activity reporter.
 - PKA catalytic subunit.
 - ATP solution.
 - Serial dilutions of **Warangalone**.
 - Assay buffer.
- Assay Setup:
 - In a 96-well plate, combine the FRET reporter, assay buffer, and varying concentrations of **Warangalone**.
 - Include a positive control (no inhibitor) and a negative control (no PKA).
- Initiation and Measurement:
 - Initiate the reaction by adding ATP and the PKA catalytic subunit.
 - Measure the fluorescence emission at two wavelengths (e.g., 485 nm and 520 nm) over time using a plate reader.
- Data Analysis:
 - Calculate the emission ratio (e.g., 520 nm / 485 nm).
 - Plot the change in FRET ratio against the concentration of **Warangalone** to determine the IC₅₀ value.

In Vitro Anti-Inflammatory Activity: Protein Denaturation Assay

The anti-inflammatory activity of **Warangalone** can be assessed by its ability to inhibit protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation is a measure of its anti-inflammatory potential.

Procedure Outline:

- Reaction Mixture Preparation:
 - Prepare a solution of egg albumin in phosphate-buffered saline (pH 6.4).
 - Prepare various concentrations of **Warangalone**.
- Incubation:
 - Mix the egg albumin solution with the different concentrations of **Warangalone**.
 - Incubate the mixtures at 37°C followed by heating to induce denaturation.
- Measurement:
 - After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
- Data Analysis:
 - Calculate the percentage inhibition of protein denaturation for each concentration of **Warangalone** compared to a control without the inhibitor.

Antibacterial Activity: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of **Warangalone** against bacterial strains is determined using a broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure Outline:

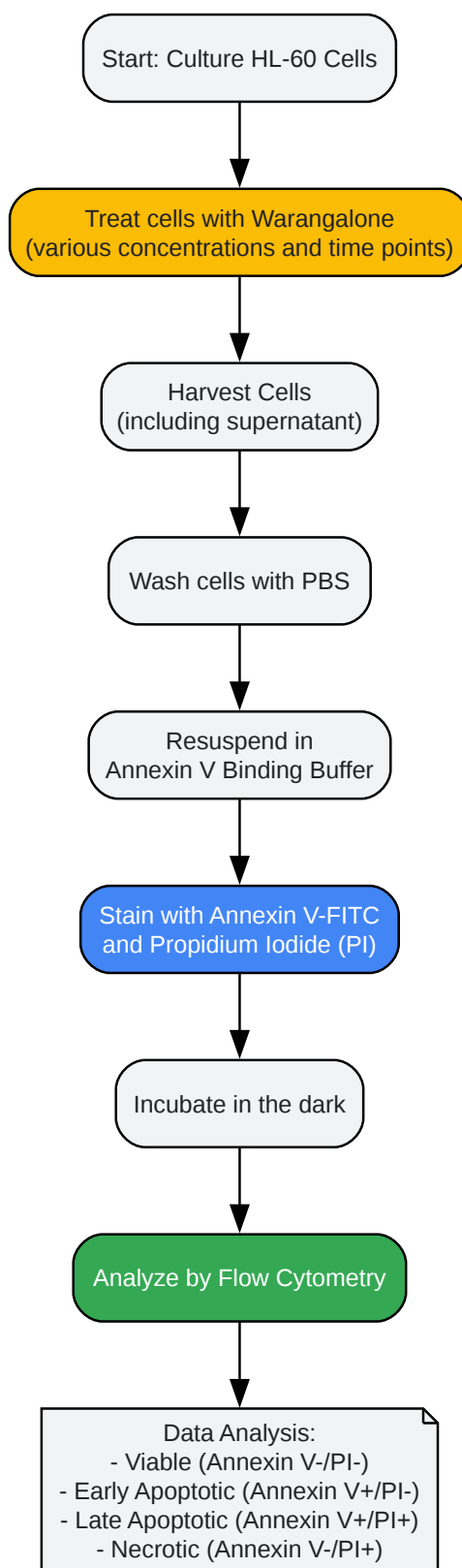
- Preparation:
 - Prepare serial twofold dilutions of **Warangalone** in a 96-well microtiter plate containing a suitable broth medium.
 - Prepare a standardized inoculum of the test bacterium.
- Inoculation:
 - Inoculate each well with the bacterial suspension.
 - Include a positive control (bacteria without **Warangalone**) and a negative control (broth only).
- Incubation:
 - Incubate the plate at an appropriate temperature and duration for the specific bacterium.
- MIC Determination:
 - Visually inspect the wells for turbidity. The MIC is the lowest concentration of **Warangalone** at which no visible growth is observed.

Apoptosis Assay in HL-60 Cells: Annexin V-FITC/PI Staining and Flow Cytometry

The induction of apoptosis by **Warangalone** in HL-60 cells can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic

acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.



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Caption: Experimental workflow for apoptosis assay.

Procedure Outline:

- Cell Culture and Treatment:
 - Culture HL-60 cells in appropriate media.
 - Treat the cells with various concentrations of **Warangalone** for different time periods. Include an untreated control.
- Cell Harvesting and Staining:
 - Harvest both adherent and floating cells.
 - Wash the cells with Phosphate-Buffered Saline (PBS).
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate the cells in the dark at room temperature.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
- Data Interpretation:
 - Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V- / PI-): Live cells
 - Lower-right (Annexin V+ / PI-): Early apoptotic cells

- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V- / PI+): Primarily necrotic cells

Conclusion

Warangalone is a promising natural product with a multifaceted pharmacological profile. Its potent inhibition of PKA provides a clear mechanism for its observed anti-inflammatory, antibacterial, and pro-apoptotic activities. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of **Warangalone** as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for chemical synthesis and optimization.

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References

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